6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
The compound 6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by dual sulfonyl substituents at positions 4 (methylsulfonyl) and 6 (ethylsulfonyl) of the benzoxazine core. The carboxamide group at position 2 is substituted with a 2-methoxyethyl moiety, conferring moderate hydrophilicity. Benzoxazines are a class of heterocyclic compounds known for diverse biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties .
Properties
IUPAC Name |
6-ethylsulfonyl-N-(2-methoxyethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O7S2/c1-4-26(21,22)11-5-6-13-12(9-11)17(25(3,19)20)10-14(24-13)15(18)16-7-8-23-2/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRUPZVCSQNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113445 | |
| Record name | 6-(Ethylsulfonyl)-3,4-dihydro-N-(2-methoxyethyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866134-43-2 | |
| Record name | 6-(Ethylsulfonyl)-3,4-dihydro-N-(2-methoxyethyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866134-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Ethylsulfonyl)-3,4-dihydro-N-(2-methoxyethyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides with variations in sulfonyl and carboxamide substituents. Below is a comparative analysis of structurally related analogs:
Table 1: Structural Comparison of Analogs
Key Observations:
Sulfonyl Group Variations :
- The target compound and analogs share methylsulfonyl (position 4) and ethylsulfonyl (position 6) groups, which may enhance electrostatic interactions with target proteins.
- In contrast, the analog replaces methylsulfonyl with a bulkier 4-methylphenylsulfonyl group, likely altering steric accessibility .
Carboxamide Modifications: The 2-methoxyethyl group (target compound) balances hydrophilicity, whereas morpholino () and cyclopropyl () substituents prioritize hydrogen-bonding or lipophilic interactions, respectively .
Biological Implications: Dual sulfonyl groups (target compound) may confer dual inhibitory roles or improve binding affinity compared to mono-sulfonyl analogs. Cyclopropyl and morpholino substituents () could influence metabolic stability and pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of the benzoxazine core and subsequent functionalization. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution using sulfonyl chlorides under controlled pH (e.g., anhydrous conditions with triethylamine as a base). Similar compounds, such as those with ethylsulfonyl groups, require sequential oxidation of thioether intermediates to sulfones using oxidizing agents like m-CPBA .
Q. How can structural integrity and purity of the compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., ethylsulfonyl and methoxyethyl groups via H and C NMR chemical shifts).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the theoretical mass (e.g., CHNOS).
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for analogous sulfonamide structures .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or kinases, leveraging sulfonamide’s known role in enzyme inhibition .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential.
- Solubility and stability studies : Employ HPLC or UV-Vis spectroscopy under physiological pH (e.g., phosphate buffer, pH 7.4) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or HDACs). Adjust substituents (e.g., ethylsulfonyl vs. methylsulfonyl) based on steric and electronic compatibility .
- MD simulations : Simulate ligand-protein stability over 100 ns to identify key residues for interaction. Compare with structurally similar inhibitors (e.g., apararenone derivatives) .
Q. How to resolve contradictions in solubility vs. bioactivity data?
- Methodological Answer :
- Prodrug design : Modify the methoxyethyl group to a phosphate ester for enhanced aqueous solubility, then monitor enzymatic reactivation in vitro .
- Co-solvent systems : Test DMSO/PEG mixtures to balance solubility without compromising activity. Cross-validate with partition coefficient (logP) calculations .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.
- Antioxidant additives : Incorporate 0.1% BHT in lyophilized formulations, as shown effective for sulfonamide analogs .
Q. How to evaluate the impact of sulfonyl groups on pharmacokinetics?
- Methodological Answer :
- Metabolic profiling : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., sulfone reduction or N-dealkylation).
- Plasma protein binding : Employ equilibrium dialysis with C-labeled compound, comparing % bound to albumin vs. globulins .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
